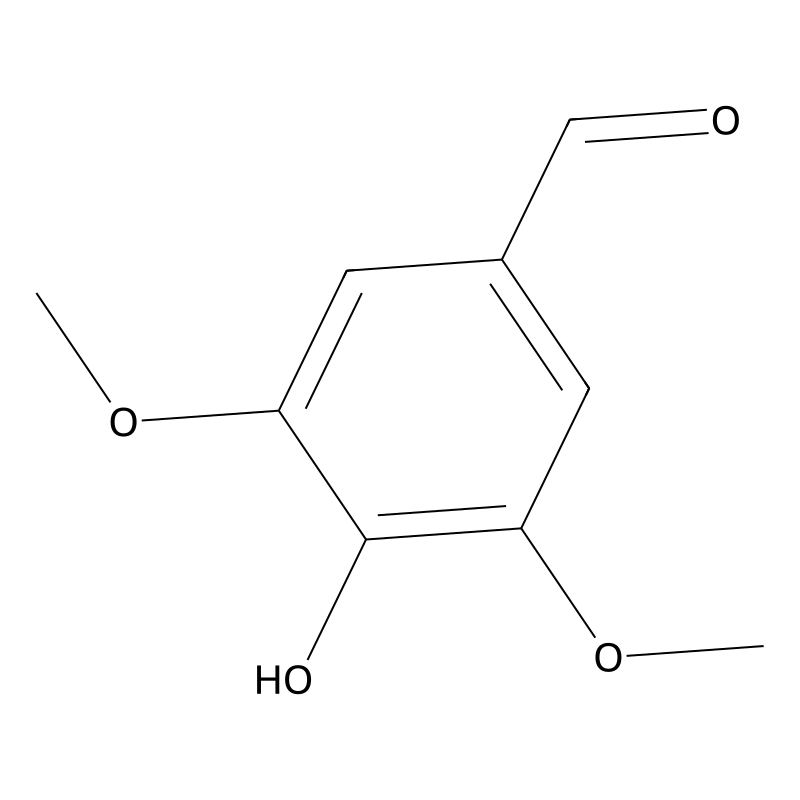

Syringaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) is a high-value, lignin-derived aromatic monomer characterized by a para-hydroxyl group flanked by two electron-donating ortho-methoxy groups [1]. In procurement and material design, it serves as a rigid, sterically hindered building block for bio-based polymers, a highly active redox mediator, and a precursor for potent antioxidants [2]. Its symmetrical dimethoxy substitution profile fundamentally alters its thermal, electrochemical, and radical-scavenging properties compared to its mono-methoxylated analog, vanillin, making it a critical selection for advanced thermosets, high-Tg thermoplastics, and specialized electrochemical applications where baseline lignin monomers fail to meet performance thresholds [REFS-1, REFS-2].

Research & Procurement Fit

Supports biorefinery lignin depolymerization monitoring and fermentation inhibitor modeling.

FEMA 4049 for specialty berry, fig, and green fruit profiles at low ppm use levels.

Phenolic building block for high-activity antioxidant dendrimers and pharmaceutical precursors.

Supports enzyme inhibition studies (PTP1B) and biofilm disruption screening contexts.

References

- [1] Antwi et al., 'Synthesis and evaluation of water-soluble antioxidants derived from l-carnosine and syringaldehyde (or vanillin)', Biochimie, 2024.

- [2] Zhou et al., 'High Glass-Transition Temperature Acrylate Polymers Derived from Biomasses, Syringaldehyde, and Vanillin', Macromolecular Chemistry and Physics, 2016.

Generic substitution with vanillin or mixed lignin monomer fractions fails in high-performance applications due to critical differences in steric hindrance and electron density [1]. The absence of the second ortho-methoxy group in vanillin results in lower macromolecular rigidity, which drastically reduces the glass transition temperature (Tg) of derived polymers, rendering them unsuitable for high-heat environments [1]. Furthermore, the dual methoxy groups in syringaldehyde provide superior stabilization of phenoxy radicals and lower electrochemical activation barriers; substituting it with vanillin in antioxidant or redox-mediator formulations leads to a quantifiable drop in radical scavenging efficiency and catalytic turnover [2].

Substitution Risk: Vanillin & Simple Analogs

Enzyme inhibition potency context may differ significantly; reported >3-fold lower PTP1B IC50 for syringaldehyde compared to vanillin.

Antioxidant dendrimer performance context is not transferable; syringaldehyde-based dendrimers exhibit reported superior radical scavenging vs. BHT or vanillin-based analogs.

Organoleptic profile specificity: syringaldehyde delivers green, fruity, berry notes distinct from vanillin's vanilla character, limiting direct flavor substitution.

References

- [1] Holmberg et al., 'Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance...', ACS Sustainable Chemistry & Engineering, 2021.

- [2] Ziyatdinova et al., 'Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes...', Sensors, 2021.

Superior Macromolecular Rigidity and High-Tg Polymer Precursor Suitability

When utilized as a monomer for bio-based polymethacrylates, syringaldehyde yields polymers with significantly higher thermal stability than vanillin. The symmetrical di-methoxy structure restricts polymer chain mobility. Studies on lignin-derived polymethacrylates demonstrate that poly(syringaldehyde methacrylate) achieves a glass transition temperature (Tg) of approximately 201 °C, whereas the corresponding vanillin-derived polymer exhibits a much lower Tg of 129 °C [1].

| Evidence Dimension | Glass Transition Temperature (Tg) of derived polymethacrylates |

| Target Compound Data | ~201 °C (Syringaldehyde-derived) |

| Comparator Or Baseline | ~129 °C (Vanillin-derived) |

| Quantified Difference | 72 °C higher Tg |

| Conditions | Free radical polymerization of corresponding methacrylate monomers |

Procurement of syringaldehyde is essential for formulating high-temperature-resistant bio-plastics and heat-resistant polymer additives where vanillin fails to meet thermal thresholds.

Reported higher enzyme inhibition potency context for syringaldehyde.

In vitro p-NPP assay; fold differences 3.35× vs vanillin, 2.65× vs p-hydroxybenzaldehyde.

Lower Oxidation Potential for Efficient Redox Mediation

Syringaldehyde possesses a lower electrochemical oxidation potential compared to vanillin due to the increased electron density provided by its two methoxy groups. Cyclic voltammetry measurements on modified glassy carbon electrodes reveal that syringaldehyde oxidizes at 0.742 V, whereas vanillin requires a higher potential of 0.863–0.873 V [1]. This lower activation barrier makes syringaldehyde a more efficient natural redox mediator.

| Evidence Dimension | Anodic oxidation peak potential (Epa) |

| Target Compound Data | 0.742 V |

| Comparator Or Baseline | 0.863–0.873 V (Vanillin) |

| Quantified Difference | ~120–130 mV lower oxidation potential |

| Conditions | Cyclic voltammetry at modified glassy carbon electrodes (pH 2.0) |

Selecting syringaldehyde over vanillin reduces the energy barrier in electrochemical synthesis and improves electron transfer rates in biocatalytic and fuel cell applications.

Reported radical scavenging potency context for syringaldehyde-based dendrimers.

DPPH assay; G2 dendrimer 371× more active than monomer, 1251× vs BHT.

Enhanced Radical Scavenging Efficiency via Dual Ortho-Methoxy Stabilization

The presence of two electron-donating ortho-methoxy groups allows syringaldehyde derivatives to stabilize phenoxy radicals far more effectively than mono-methoxylated analogs. In quantitative DPPH radical scavenging assays of water-soluble carnosine-derivatives, the syringaldehyde conjugate demonstrated an IC50 of 7.5 μM, significantly outperforming the vanillin conjugate (IC50 = 19 μM) and standard ascorbic acid (27.5 μM) [1].

| Evidence Dimension | DPPH Radical Scavenging IC50 |

| Target Compound Data | 7.5 μM (Carnosine-syringaldehyde) |

| Comparator Or Baseline | 19.0 μM (Carnosine-vanillin) |

| Quantified Difference | 2.5-fold higher antioxidant potency (lower IC50) |

| Conditions | DPPH assay of water-soluble trimeric antioxidant derivatives |

Formulators of advanced antioxidants and stabilizers must procure syringaldehyde to achieve maximum radical quenching at substantially lower concentrations.

Reported distinct fermentation inhibition profile compared to vanillin.

S. cerevisiae, 5.0 mM compound; 7% lower yield increase vs vanillin.

Higher Melting Point for Solid-State Formulation and Processability

Syringaldehyde exhibits a significantly higher melting point than vanillin, which impacts solid-state handling, storage stability, and melt-processing windows. Pure syringaldehyde melts at 110–113 °C [1], whereas pure vanillin melts at 81–83 °C[2]. This ~30 °C difference ensures that syringaldehyde remains a stable, free-flowing solid under harsher milling or compounding conditions where vanillin might prematurely soften or fuse.

| Evidence Dimension | Melting Point |

| Target Compound Data | 110–113 °C |

| Comparator Or Baseline | 81–83 °C (Vanillin) |

| Quantified Difference | ~30 °C higher melting point |

| Conditions | Standard atmospheric pressure pure compound characterization |

The higher melting point prevents caking during high-shear blending and expands the thermal window for solid-state chemical functionalization.

Reported unique organoleptic signature by professional flavorist panel.

Qualitative differentiation; confirms non-interchangeable flavor character.

High-Tg Bio-based Thermoplastics and Resins

Due to the sterically hindered dimethoxy structure that restricts polymer chain mobility, syringaldehyde is the preferred monomer for synthesizing high-temperature-resistant bio-plastics. It should be procured over vanillin when formulating polymethacrylates or polybenzoxazines that require a glass transition temperature exceeding 180 °C [1].

Natural Redox Mediators in Biocatalysis

Syringaldehyde's low electrochemical oxidation potential makes it an optimal natural redox mediator for laccase-catalyzed reactions and microbial fuel cell biocathodes. It is selected over vanillin to lower the energy barrier for electron transfer, thereby increasing catalytic turnover rates in industrial delignification and bioremediation processes [2].

Synthesis of High-Potency Antioxidant Dendrimers

Because of its superior ability to stabilize phenoxy radicals via dual ortho-methoxy groups, syringaldehyde is the precursor of choice for synthesizing water-soluble antioxidant dendrimers and conjugates. It is procured for applications requiring maximum radical quenching at low micromolar concentrations, significantly outperforming mono-methoxylated analogs [3].

Application Fit Matrix

References

- [1] Holmberg et al., 'Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates', ACS Sustainable Chemistry & Engineering, 2021.

- [2] Ziyatdinova et al., 'Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes as Markers of Cognac and Brandy Quality', Sensors, 2021.

- [3] Antwi et al., 'Synthesis and evaluation of water-soluble antioxidants derived from l-carnosine and syringaldehyde (or vanillin)', Biochimie, 2024.

Physical Description

Very pale green needles; Alcoholic aroma

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Mp 113-114 °

UNII

GHS Hazard Statements

H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Explore Compound Types